BenchChemオンラインストアへようこそ!

Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate

LogP Lipophilicity Permeability

Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate (CAS 180532-52-9) is a 4-hydroxy piperidine building block bearing a tert-butyl ester-protected acetic acid side chain at the 4-position. This monocyclic heterocycle (C₁₁H₂₁NO₃, MW 215.29 g/mol) combines a secondary amine, a tertiary alcohol, and a sterically hindered ester within a single sp³-rich scaffold (Fsp³ = 0.909) that provides three hydrogen-bond acceptor sites and two donor sites.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
Cat. No. B8012142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(4-hydroxypiperidin-4-yl)acetate
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1(CCNCC1)O
InChIInChI=1S/C11H21NO3/c1-10(2,3)15-9(13)8-11(14)4-6-12-7-5-11/h12,14H,4-8H2,1-3H3
InChIKeyJPWYJACSDUMWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate – Core Physicochemical Profile and Comparator Landscape


Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate (CAS 180532-52-9) is a 4-hydroxy piperidine building block bearing a tert-butyl ester-protected acetic acid side chain at the 4-position . This monocyclic heterocycle (C₁₁H₂₁NO₃, MW 215.29 g/mol) combines a secondary amine, a tertiary alcohol, and a sterically hindered ester within a single sp³-rich scaffold (Fsp³ = 0.909) that provides three hydrogen-bond acceptor sites and two donor sites [1]. Compared to its closest ester analogs—ethyl 2-(4-hydroxypiperidin-4-yl)acetate (CAS 167364-28-5) and methyl 2-(4-hydroxypiperidin-4-yl)acetate (CAS 936211-79-9)—the tert-butyl congener exhibits a distinct lipophilicity (LogP –0.036 vs –0.733 for the ethyl ester), higher molecular weight, and documented kilogram-scale commercial availability, establishing it as a differentiated intermediate for medicinal chemistry programs that require orthogonal protecting-group strategies or optimized pharmacokinetic tuning [1].

Why In-Class Ester Analogs Cannot Substitute for Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate


Although methyl, ethyl, and tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate share the same 4-hydroxypiperidine core, their ester substituents confer divergent physicochemical properties that preclude simple interchange in synthesis or procurement workflows. The tert-butyl ester is ~700-fold more lipophilic than the ethyl ester by LogP, and its steric bulk protects the carboxyl group from premature nucleophilic attack and hydrolysis under conditions that cleave smaller alkyl esters [1]. These differences directly impact downstream reaction selectivity, deprotection conditions, and the ADME profile of final compounds. Furthermore, the tert-butyl variant is available at kilogram scale with validated purity while the ethyl analog remains a specialty item with limited supply, making class-level substitution both chemically and logistically untenable for programs that have already optimized lead series around the tert-butyl ester motif [2].

Quantitative Differentiation Evidence for Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate vs. Closest Analogs


LogP Shift of ~0.7 Units vs. Ethyl Ester Drives Differential Lipophilicity and Permeability

Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate (LogP = –0.036) is substantially more lipophilic than its ethyl ester analog (CAS 167364-28-5; LogP = –0.733) . This ~0.7 log unit difference represents an approximately 5-fold higher octanol/water partition coefficient for the tert-butyl ester, a magnitude of shift that can alter passive membrane permeability and non-specific protein binding in biological assays .

LogP Lipophilicity Permeability ADME Medicinal Chemistry

Fsp³ Fraction of 0.909 – Elevated sp³ Character vs. Ethyl Ester (Fsp³ = 0.889) for Improved Developability

The fraction of sp³-hybridized carbons (Fsp³) for tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate is 0.909, exceeding the ethyl ester analog (Fsp³ = 0.889) by 0.02 absolute units . Although the numerical gap is modest, this places the tert-butyl ester above the Fsp³ > 0.45 threshold associated with higher clinical success rates in drug discovery, while the ethyl ester is closer to the boundary . Higher Fsp³ correlates with improved aqueous solubility, reduced melting point, and lower promiscuity in screening assays .

Fsp³ Fraction sp³ Developability Solubility Clinical Success Rate

Kilogram-Scale Commercial Availability vs. Milligram-Only Supply for the Ethyl Ester

Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate is commercially available at kilogram scale (production scale up to kgs, with 25 g and 100 g packs in stock) from multiple vendors, whereas ethyl 2-(4-hydroxypiperidin-4-yl)acetate is listed only in 100 mg and 250 mg pack sizes at a single supplier and at substantially higher unit cost (£485/100 mg for ethyl vs. £7/100 mg for tert-butyl) . The methyl ester (CAS 936211-79-9) is also available but lacks documented large-scale supply . This >69-fold cost differential at the 100 mg scale makes the tert-butyl ester the only economically viable choice for multi-step synthesis programs requiring gram-to-kilogram quantities .

Procurement Supply Chain Scale-up Kilogram Commercial Availability

Validated Use as Key Intermediate in C4 Therapeutics Patent (WO2021/127561) for Targeted Protein Degradation

Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate (180532-52-9) is explicitly listed as a downstream synthetic intermediate in WO2021/127561 A1, assigned to C4 Therapeutics Inc., for the preparation of EGFR degraders targeting cancer metastasis to the brain and CNS . The documented synthetic route flows from the tert-butyl ester through to advanced intermediates (e.g., 2654827-29-7), confirming its validated utility in a PROTAC/degrader context . In contrast, no comparable patent precedent was identified for the ethyl or methyl ester analogs in targeted protein degradation programs .

Targeted Protein Degradation PROTAC Patent C4 Therapeutics EGFR

Predicted Aqueous Solubility Advantage from Elevated H-Bond Acceptor Count vs. Smaller Esters

Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate possesses 4 hydrogen-bond acceptor sites and 4 rotatable bonds, compared to 3 H-bond acceptors for both the ethyl and methyl ester analogs [1]. The additional H-bond acceptor (contributed by the tert-butyl ester oxygen) and greater conformational flexibility can enhance aqueous solvation and solubility, a factor relevant when the compound is used as a late-stage intermediate requiring aqueous work-up conditions [1].

Solubility Hydrogen Bond Acceptors Rotatable Bonds Formulation Physicochemical

Class-Validated Scaffold for γ-Secretase Modulator (GSM) and CCR1 Antagonist Chemistry

The 4-hydroxypiperidine acetic acid scaffold—for which the tert-butyl ester serves as a protected intermediate—is a validated pharmacophore in multiple therapeutic programs. Piperidinyl acetic acid γ-secretase modulators (GSMs) reduce Aβ42 production, and a dedicated asymmetric synthesis of GSM-1 starting from related intermediates has been published [1]. In parallel, 4-hydroxypiperidine-based CCR1 antagonists such as BX 510 (Ki = 21 nM for human CCR1) were discovered via high-throughput screening and achieved >200-fold selectivity over other chemokine receptors [2]. While the tert-butyl ester itself is the protected precursor rather than the bioactive species, its structural identity as a direct precursor to these pharmacophores differentiates it from non-hydroxy or N-substituted piperidine building blocks that lack the 4-hydroxy substitution pattern [1][2].

γ-Secretase Modulator Alzheimer's Disease CCR1 Antagonist Chemokine Receptor Piperidine Scaffold

Optimal Application Scenarios for Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate Based on Quantitative Differentiation Evidence


PROTAC and Molecular Glue Linker Synthesis Requiring Orthogonal Ester Protection

In targeted protein degradation (PROTAC) programs, the tert-butyl ester provides orthogonal protection for the carboxylic acid handle during amide coupling or etherification steps that would hydrolyze methyl or ethyl esters. The documented use of this compound in the C4 Therapeutics EGFR degrader patent (WO2021/127561) validates its compatibility with multi-step degrader syntheses, and its kilogram-scale supply ensures uninterrupted material availability from hit-to-lead through preclinical candidate nomination .

γ-Secretase Modulator Medicinal Chemistry for Alzheimer's Disease

For teams pursuing piperidinyl acetic acid γ-secretase modulators, tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate serves as the direct protected precursor to the carboxylic acid pharmacophore required for GSM activity. The published asymmetric synthesis of GSM-1 from analogous intermediates confirms route viability, and the LogP advantage of the tert-butyl ester (~0.7 units above the ethyl ester) provides a meaningful lipophilicity anchor for tuning CNS penetration in lead optimization [1].

CCR1 Antagonist Fragment Growing and Scaffold Hopping

The 4-hydroxypiperidine motif is a validated CCR1 pharmacophore (BX 510, Ki = 21 nM; >200-fold selectivity). Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate can serve as a fragment-growing handle where the ester is converted to an amide or reduced to an alcohol for further elaboration, while the 4-OH group is maintained for target engagement. The higher Fsp³ (0.909) supports three-dimensional scaffold diversity in fragment-based drug design [2].

Large-Scale Intermediate Procurement for CNS-Focused Lead Optimization

The compound's favorable combination of LogP (–0.036), moderate molecular weight (215.29 g/mol), and sp³-rich character aligns with CNS drug-likeness criteria. Unlike the ethyl ester (LogP –0.733, limited to milligram supply), the tert-butyl ester is available at kilogram scale from multiple vendors with 98% purity and 0.5% max moisture specification, making it the only practical choice for CNS programs advancing compounds that incorporate this scaffold into late-stage preclinical development [3].

Quote Request

Request a Quote for Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.